[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone
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Overview
Description
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone is a complex organic compound that features a pyrrolidine ring fused with a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone typically involves the construction of the pyrrolidine ring followed by its functionalization and subsequent attachment to the naphthalene moiety. One common approach is to start with a suitable naphthalene derivative and introduce the pyrrolidine ring through a series of reactions including amination, alkylation, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Naphthalene derivatives: Compounds with a naphthalene moiety can have similar chemical properties and applications.
Other amino-pyrrolidine compounds: These compounds have similar functional groups and may exhibit comparable reactivity and bioactivity.
The uniqueness of this compound lies in its specific stereochemistry and the combination of the pyrrolidine and naphthalene moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-6-14-11-20(12-17(14)19)18(21)16-10-5-8-13-7-3-4-9-15(13)16/h3-5,7-10,14,17H,2,6,11-12,19H2,1H3/t14-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIKJXIUIVRMO-YOEHRIQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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